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Compound Name: 2,2,3,3,4,4-Hexamethylpentane

Cat. No.: B14608969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2,2,3,3,4,4-hexamethylpentane. Due to the highly specific nature of this highly branched

alkane, experimental spectra are not readily available in public databases. Therefore, this

document presents predicted data based on established principles of mass spectrometry,

nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, alongside detailed,

adaptable experimental protocols for acquiring such data.

Chemical Structure and Properties
2,2,3,3,4,4-Hexamethylpentane is a highly branched acyclic alkane with the chemical formula

C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2] Its structure consists of a five-carbon

pentane chain with six methyl groups attached to the second, third, and fourth carbon atoms.

This high degree of branching significantly influences its spectroscopic properties.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,2,3,3,4,4-
hexamethylpentane. These predictions are based on the analysis of similar branched alkane

structures and established spectroscopic principles.

Mass Spectrometry
Table 1: Predicted Mass Spectrometry Data (Electron Ionization)
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m/z
Predicted Relative
Abundance

Assignment

156 Very Low / Absent [M]⁺ (Molecular Ion)

141 Low [M-CH₃]⁺

99 Moderate
[M-C₄H₉]⁺ (Loss of a tert-butyl

group)

57 High
[C₄H₉]⁺ (tert-butyl cation) -

Likely Base Peak

43 Moderate [C₃H₇]⁺ (isopropyl cation)

41 Moderate [C₃H₅]⁺ (allyl cation)

29 Low [C₂H₅]⁺ (ethyl cation)

Note: The molecular ion peak for highly branched alkanes is often weak or absent due to the

high propensity for fragmentation at the branching points. The most stable carbocations, such

as the tert-butyl cation, are expected to be the most abundant fragments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.0 - 1.2 Singlet 18H

Two terminal tert-butyl

groups (C1 and C5

methyl protons)

~1.2 - 1.4 Singlet 6H

Two methyl groups on

the central quaternary

carbon (C3 methyl

protons)
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Note: Due to the high symmetry of the molecule and the absence of adjacent protons, all

methyl groups are expected to appear as singlets. The slight difference in chemical shift is

predicted based on the electronic environment of the different methyl groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~30 - 35 Quaternary Carbon (C2, C4)

~35 - 40 Quaternary Carbon (C3)

~30 - 35 Methyl Carbons (attached to C2, C4)

~25 - 30 Methyl Carbons (attached to C3)

Note: Due to the symmetry of the molecule, only four distinct carbon signals are expected. The

chemical shifts are predicted based on typical values for quaternary and methyl carbons in

branched alkanes.

Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

2970 - 2850 Strong
C-H stretch (sp³ hybridized

carbons)

1470 - 1450 Medium C-H bend (scissoring)

1390 - 1365 Medium-Strong

C-H bend (umbrella mode of

methyl groups, potentially split

due to tert-butyl groups)

Note: The IR spectrum of an alkane is typically simple, dominated by C-H stretching and

bending vibrations.
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Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data

presented above. These protocols can be adapted by researchers based on the specific

instrumentation available.

Mass Spectrometry (Electron Ionization)
Objective: To obtain the mass spectrum of 2,2,3,3,4,4-hexamethylpentane, identifying the

molecular ion and characteristic fragment ions.

Methodology:

Sample Introduction: Introduce a small amount of the liquid sample into the mass

spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. For GC-MS, a

dilute solution in a volatile solvent like hexane is prepared.

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

Mass Analysis: Scan a mass range of m/z 15 to 200 to ensure detection of the molecular ion

and all relevant fragments.

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose

fragmentation pathways consistent with the structure of a highly branched alkane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to confirm the proton and carbon environments

in the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 2,2,3,3,4,4-hexamethylpentane in

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum.

Process the spectrum with Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the signals to determine the relative proton ratios.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio,

especially for the quaternary carbons.

Process and reference the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum to identify the characteristic C-H stretching and

bending vibrations.

Methodology:

Sample Preparation: As 2,2,3,3,4,4-hexamethylpentane is a liquid at room temperature, it

can be analyzed as a neat liquid.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample holder (e.g., salt plates or ATR

crystal).
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Place a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or directly

onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Visualization of Spectroscopic Data Logic
The following diagram illustrates the logical workflow of how the different spectroscopic

techniques contribute to the structural elucidation of 2,2,3,3,4,4-hexamethylpentane.
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Caption: Logical workflow for the structural elucidation of 2,2,3,3,4,4-hexamethylpentane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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